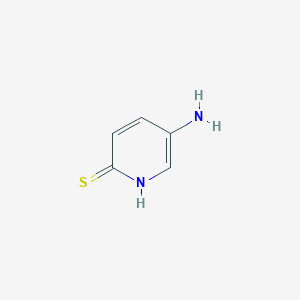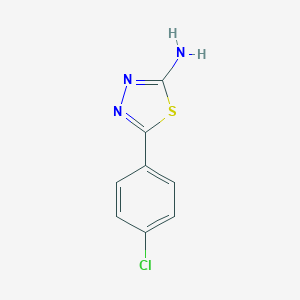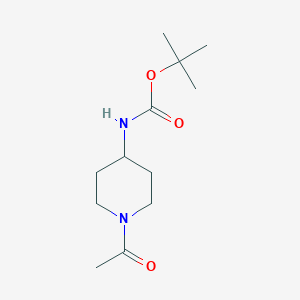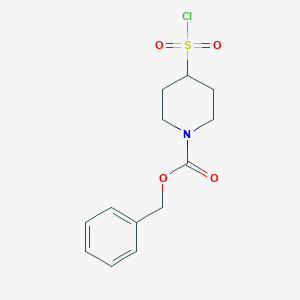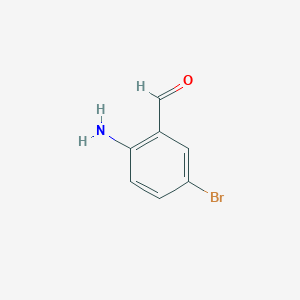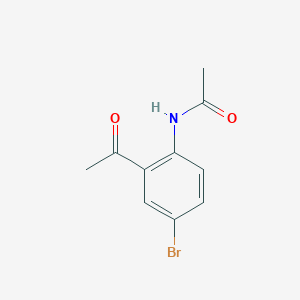
(4-formylnaphthalen-1-yl)boronic Acid
Übersicht
Beschreibung
(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .
Molecular Structure Analysis
The InChI code for (4-formylnaphthalen-1-yl)boronic Acid is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H . The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .
Chemical Reactions Analysis
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .
Physical And Chemical Properties Analysis
(4-formylnaphthalen-1-yl)boronic Acid is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection. The detection can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The diol interaction capability of boronic acids also extends to biological labelling. This application is crucial for tracking and observing biological molecules within various research contexts. It allows for the visualization and study of biological processes in real-time .
Protein Manipulation and Modification
Boronic acids are utilized in protein manipulation and modification. This includes altering protein structures, functions, or interactions, which is essential for understanding protein behavior and for developing therapeutic strategies .
Separation Technologies
In separation technologies, boronic acids can be employed to differentiate and isolate specific molecules from complex mixtures. This is particularly useful in the purification of biomolecules, such as proteins and nucleic acids .
Development of Therapeutics
The interaction of boronic acids with biological molecules has therapeutic potential. They can be used to design molecules that can interfere with biological pathways or serve as enzyme inhibitors, which can lead to the development of new drugs .
Electrophoresis of Glycated Molecules
Boronic acids are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which is a form of post-translational modification of proteins that can have implications for diseases like diabetes .
Analytical Methods
Boronic acids are incorporated into microparticles and polymers that are used in analytical methods. These materials can be designed to respond to specific analytes, making them valuable tools in chemical analysis .
Monosaccharide Detection
A specific application of boronic acid-based compounds is in the detection of monosaccharides. For instance, a fluorescent hydrogel incorporating a boronic acid monomer has been developed to detect monosaccharides by fluorescence, showing a significant response to fructose .
Wirkmechanismus
Target of Action
The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.
Result of Action
The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .
Zukünftige Richtungen
Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(4-formylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGTTWVFRLPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378451 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332398-52-4 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Formyl-1-naphthalene)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



